![molecular formula C19H17NO2 B2648855 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 113825-76-6](/img/structure/B2648855.png)
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one, also known as PHA-848125, is a small molecule compound that has been extensively studied for its potential therapeutic uses in various diseases.
Scientific Research Applications
DNA Interaction and Alkylation
- A study by Veldhuyzen, Pande, & Rokita (2003) synthesized a 9-aminoacridine conjugate as an inducible cross-linking agent of DNA. This compound showcased the ability to form stable and labile adducts with DNA, demonstrating its potential for targeted DNA alkylation.
Fluorescence Probes
- In research by Setsukinai et al. (2003), novel fluorescence probes based on xanthen-3-on-9-yl compounds were developed for detecting reactive oxygen species. This highlights the application of acridine derivatives in developing sensitive tools for biological and chemical research.
Synthesis and Antitumor Activity
- A study by Su et al. (1995) focused on synthesizing acridine derivatives as potential antitumor agents. These derivatives exhibited significant antitumor efficacy, indicating the relevance of acridine compounds in cancer research and therapy.
Molecular Structure and Cytotoxic Studies
- Satheeshkumar et al. (2016) conducted theoretical and experimental investigations on the molecular structure of a similar acridine derivative. They observed higher cytotoxicity in certain cancer cells, suggesting potential applications in cancer treatment.
Quantum Chemical Studies
- Another study by Satheeshkumar et al. (2017) explored the quantum chemical properties of chloro- and fluorophenyl-acridin-4(1H)-one derivatives. These findings contribute to understanding the chemical reactivity and potential bioactivity of acridine derivatives.
Biological Activity against Leishmania
- Research by Di Giorgio et al. (2003) investigated acridine derivatives for their antiproliferative properties against Leishmania infantum. This study illustrates the potential of acridine compounds as multitarget drugs in parasitology.
properties
IUPAC Name |
7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPXDOWWLSZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.